molecular formula C23H15FN2O5S B12159671 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12159671
M. Wt: 450.4 g/mol
InChI Key: NQYSVTHCVBVYMV-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a pyrrolin-2-one ring fused with a benzothiazole ring. The benzothiazole moiety contains a fluorine atom at the 6-position.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Benzothiazole Synthesis:

    Pyrrolin-2-one Synthesis:

    Final Assembly:

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and optimization for yield.

Chemical Reactions Analysis

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one participates in various reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: Reduction of the carbonyl group may yield an alcohol.

    Substitution: The fluorine atom can be substituted with other groups.

    Cyclization: The compound’s structure allows for intramolecular cyclization reactions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds: Other benzothiazole-fused pyrrolin-2-ones.

    Uniqueness: The fluorine substitution and specific functional groups set it apart.

Properties

Molecular Formula

C23H15FN2O5S

Molecular Weight

450.4 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O5S/c1-30-14-5-2-4-12(10-14)19-18(20(27)16-6-3-9-31-16)21(28)22(29)26(19)23-25-15-8-7-13(24)11-17(15)32-23/h2-11,19,28H,1H3

InChI Key

NQYSVTHCVBVYMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

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